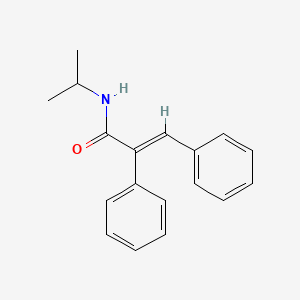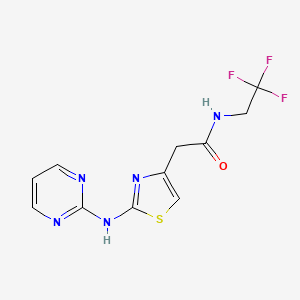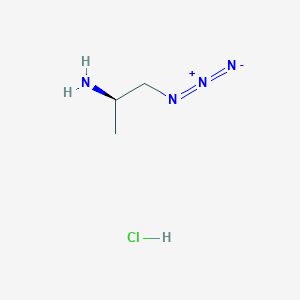![molecular formula C17H24N4O2S B2431067 1,3,5-トリメチル-N-[(1-フェニルピロリジン-2-イル)メチル]-1H-ピラゾール-4-スルホンアミド CAS No. 1706277-98-6](/img/structure/B2431067.png)
1,3,5-トリメチル-N-[(1-フェニルピロリジン-2-イル)メチル]-1H-ピラゾール-4-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfonamide group attached to a phenylpyrrolidine moiety.
科学的研究の応用
1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .
Result of Action
Similar pyrazole derivatives have shown significant antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate diketones with hydrazine derivatives under acidic or basic conditions.
Introduction of Methyl Groups: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Phenylpyrrolidine Moiety: This involves the synthesis of 1-phenylpyrrolidine, which can be achieved through the reaction of phenylacetonitrile with ethylene diamine followed by reduction.
Final Coupling Step: The final step involves coupling the phenylpyrrolidine moiety with the sulfonamide-substituted pyrazole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
類似化合物との比較
Similar Compounds
- 1,3,5-trimethyl-N-(phenylmethyl)-1H-pyrazole-4-sulfonamide
- 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-carboxamide
Uniqueness
1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern and the presence of both a sulfonamide group and a phenylpyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1,3,5-trimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-13-17(14(2)20(3)19-13)24(22,23)18-12-16-10-7-11-21(16)15-8-5-4-6-9-15/h4-6,8-9,16,18H,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSAJBRFDPEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)
![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)
![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)





![methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate](/img/structure/B2431003.png)
![5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2431005.png)

